5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one
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Overview
Description
5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Scientific Research Applications
5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one can be synthesized through the reaction of corresponding hydrazine derivatives with ethyl acetoacetate. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out at temperatures ranging from 0°C to 78°C for 1-16 hours . The yields of this reaction can vary from 66% to 100%, depending on the specific conditions and reagents used .
Industrial Production Methods: Industrial production of this compound often involves scalable, solvent-free reactions to enhance yield and reduce environmental impact. For instance, the reaction of methyl hydrazine with ethyl acetoacetate in a solvent-free environment has been reported to produce high yields .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring, leading to different structural isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various substituted pyrazolones, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one can be compared with other pyrazolone derivatives:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis (ALS).
3-Methyl-1-phenyl-2-pyrazoline-5-one: Used as a reagent for detecting reducing carbohydrates.
1,3-Dimethyl-5-pyrazolone: An important intermediate in the synthesis of medicinal compounds.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(2)12-9-13(16)15(14(12)3)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSLNOJDOWAKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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